N~1~,N~4~-Dipropylbenzene-1,4-diamine

Description

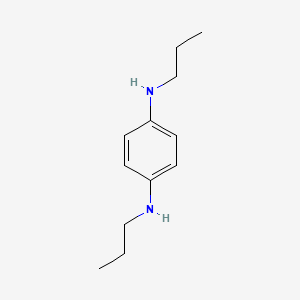

N¹,N⁴-Dipropylbenzene-1,4-diamine (CAS: 105293-89-8; PubChem CID: 10219779) is a symmetrically substituted aromatic diamine with two propyl groups attached to the nitrogen atoms of the benzene-1,4-diamine backbone. Its molecular formula is C₁₂H₂₀N₂, with a molecular weight of 192.30 g/mol. The compound is characterized by the SMILE string CCCN(CCC)c1ccc(N)cc1, reflecting its propyl substituents and para-diamine structure .

Properties

CAS No. |

183986-25-6 |

|---|---|

Molecular Formula |

C12H20N2 |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

1-N,4-N-dipropylbenzene-1,4-diamine |

InChI |

InChI=1S/C12H20N2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h5-8,13-14H,3-4,9-10H2,1-2H3 |

InChI Key |

FBBCNGBQXAYBEA-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=CC=C(C=C1)NCCC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The primary amine groups of 1,4-phenylenediamine (C₆H₄(NH₂)₂) react with propyl bromide (C₃H₇Br) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). The base deprotonates the amine, enhancing its nucleophilicity and facilitating the displacement of bromide ions. A stoichiometric excess of propyl bromide (2.2–3.0 equivalents) ensures complete di-alkylation, minimizing residual mono-alkylated intermediates.

$$

\text{C}6\text{H}4(\text{NH}2)2 + 2 \text{C}3\text{H}7\text{Br} \xrightarrow{\text{Base}} \text{C}6\text{H}4(\text{N}(\text{C}3\text{H}7)2)2 + 2 \text{HBr}

$$

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Under these conditions, yields of 65–72% are routinely achieved, with impurities including mono-alkylated byproducts (<5%) and residual solvent.

Reductive Amination Approaches

An alternative route employs reductive amination of 1,4-diaminobenzene with propionaldehyde (C₃H₆O) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). This method circumvents the use of alkyl halides, offering a greener profile.

Mechanistic Insights

The reaction proceeds via imine formation between the amine and aldehyde, followed by reduction to the secondary amine. A key challenge lies in controlling the selectivity for di-alkylation over mono- or tri-alkylation.

$$

\text{C}6\text{H}4(\text{NH}2)2 + 2 \text{C}3\text{H}6\text{O} \xrightarrow{\text{NaBH}3\text{CN}} \text{C}6\text{H}4(\text{N}(\text{C}3\text{H}7)2)2 + 2 \text{H}2\text{O}

$$

Performance Metrics

- Yield : 50–58% due to competing side reactions.

- Purity : ≥90% after column chromatography (silica gel, ethyl acetate/hexane).

- Advantage : Avoids halogenated waste, aligning with green chemistry principles.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors have been adopted to enhance heat and mass transfer, reducing reaction times to 4–6 hours. Key innovations include:

Catalytic Alkylation

Heterogeneous catalysts such as zeolites or acidic resins promote regioselective alkylation at lower temperatures (40–50°C), achieving yields of 70–75% with minimal byproducts.

Purification Techniques

- Distillation : Removes excess propyl bromide (bp: 71°C) under vacuum.

- Crystallization : Recrystallization from ethanol/water mixtures yields ≥95% pure product.

Spectroscopic Characterization

Post-synthesis analysis confirms structural integrity:

- IR Spectroscopy : N–H stretching at 3220 cm⁻¹ (absent in di-alkylated product), C–N stretches at 1240–1280 cm⁻¹.

- ¹H NMR : Triplet signals at δ 0.91 ppm (CH₃ of propyl), δ 3.61 ppm (CH₂–N), and aromatic protons at δ 6.46–6.88 ppm.

- Mass Spectrometry : Molecular ion peak at m/z 192.3 ([M+H]⁺).

Challenges and Mitigation Strategies

Byproduct Formation

Mono-alkylated intermediates (e.g., N-propyl-1,4-phenylenediamine) arise from insufficient alkylating agent. Remedies include using a 10–20% excess of propyl bromide and incremental reagent addition.

Oxidative Degradation

The amine groups are susceptible to oxidation, necessitating inert atmospheres (N₂ or Ar) during synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-Dipropylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form secondary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Produces quinones.

Reduction: Yields secondary amines.

Substitution: Results in various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Based on the search results, there appears to be no direct information on the applications of "N1,N4-Dipropylbenzene-1,4-diamine." However, there are several related compounds for which information is available that may be relevant to your query.

Related Compounds and Their Applications

- 2-Methyl-N1,N1-dipropylbenzene-1,4-diamine This compound has applications in scientific research, including use as an intermediate in the synthesis of complex organic molecules, enzyme inhibition and protein interaction studies in biology, and in the production of dyes, polymers, and other industrial chemicals.

- N,N-Dipropyl-1,4-phenylenediamine This compound is a building block in chemical synthesis .

- N1,N1-Dipropylbenzene-1,4-diamine This compound's details can be found on PubChem .

- N,N-Diphenyl-p-phenylenediamine This compound has various identifiers and computed descriptors .

- 1,4-Dipropylbenzene This compound's details can be found on PubChem .

Potential Areas of Application (Based on Similar Compounds)

- Medicinal Chemistry: Nitrogen-containing molecules, such as the related compound N1,N1-Dipropylbenzene-1,4-diamine, are essential building blocks in many drug candidates because the nitrogen atom can easily form hydrogen bonds with biological targets . They exhibit a wide range of pharmacological activities, including anticancer, anti-HIV, antimalarial, anti-tubercular, anti-microbial, and antidiabetic activities .

- Industrial Applications: 2-Methyl-N1,N1-dipropylbenzene-1,4-diamine is utilized in the production of dyes and polymers due to its chemical stability and reactivity.

- Research Intermediates: Derivatives of diaminobenzene are used as intermediates in synthesizing more complex organic molecules and studying enzyme interactions.

Considerations

Mechanism of Action

The mechanism of action of N1,N~4~-Dipropylbenzene-1,4-diamine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes related to signal transduction and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl-Substituted Benzene-1,4-diamines

a. N¹,N¹-Diethyl-N⁴-[(3-(4-fluorophenyl)-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine (SI80)

- Structure : Features diethyl and fluorophenyl-pyrazole substituents.

- Synthesis : Prepared via General Procedure IX without sodium sulfate, yielding a molecular weight of 357.1891 g/mol (C₂₀H₂₃F₂N₄) .

- Applications : Studied for structure-activity relationships (SAR) in medicinal chemistry, contrasting with the simpler propyl derivative’s role as an intermediate .

b. N¹,N⁴-Di-sec-butylbenzene-1,4-diamine (CAS: 101-96-2)

c. N¹,N¹,N⁴,N⁴-Tetrakis(4-bromophenyl)benzene-1,4-diamine

- Structure : Brominated aryl substituents enhance electronic complexity.

- Synthesis : Bromination of tetraphenylbenzene-1,4-diamine using N-bromosuccinimide (NBS) in DMF, yielding a brominated analog for optoelectronic applications .

Acylated and Aryl-Substituted Derivatives

a. N,N′-Diacetyl-1,4-phenylenediamine (CAS: 140-50-1)

- Structure : Acetyl groups reduce basicity and increase hydrophobicity.

b. N¹,N¹′-1,4-Phenylenebis{N-[4-(diisobutylamino)phenyl]-N′,N′-diisobutyl-1,4-benzenediamine}

- Structure : Highly branched diisobutyl groups create a dendritic architecture.

- Applications: Potential in catalysis or polymer science due to steric and electronic modulation .

a. SI80 and SI81 (Fluorophenyl-Pyrazole Derivatives)

Comparative Data Table

| Compound Name | Substituents | Molecular Weight (g/mol) | CAS Number | Key Applications |

|---|---|---|---|---|

| N¹,N⁴-Dipropylbenzene-1,4-diamine | Propyl | 192.30 | 105293-89-8 | Pharmaceutical intermediates |

| SI80 | Diethyl, fluorophenyl-pyrazole | 357.19 | N/A | Medicinal chemistry SAR studies |

| N¹,N⁴-Di-sec-butylbenzene-1,4-diamine | sec-Butyl | 220.35 | 101-96-2 | Industrial applications |

| N,N′-Diacetyl-1,4-phenylenediamine | Acetyl | 192.22 | 140-50-1 | Laboratory research |

| Tetrakis(4-bromophenyl) derivative | Bromophenyl | 792.02 | 485831-34-3 | Optoelectronic materials |

Q & A

Basic: What are the standard synthetic routes for preparing N¹,N⁴-Dipropylbenzene-1,4-diamine, and what reaction conditions optimize yield and purity?

Answer:

The synthesis of N¹,N⁴-Dipropylbenzene-1,4-diamine typically involves alkylation of 1,4-diaminobenzene with propyl halides or via reductive amination using propionaldehyde. Key parameters include:

- Catalysts: Acid catalysts (e.g., HCl) or metal catalysts (e.g., Pd/C for hydrogenation).

- Temperature: 80–120°C for alkylation; room temperature for reductive amination.

- Solvents: Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Purification: Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Basic: What analytical techniques are recommended for characterizing the purity and structure of N¹,N⁴-Dipropylbenzene-1,4-diamine?

Answer:

- GC-MS/MS: Detects trace impurities and confirms molecular weight via fragmentation patterns .

- NMR Spectroscopy: ¹H/¹³C NMR distinguishes propyl group signals (δ 0.8–1.5 ppm for CH₃; δ 2.5–3.5 ppm for N–CH₂) from aromatic protons (δ 6.5–7.5 ppm) .

- X-ray Crystallography: Resolves molecular geometry and confirms regioselectivity of substitution .

Basic: What safety precautions are necessary when handling N¹,N⁴-Dipropylbenzene-1,4-diamine in laboratory settings?

Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of amine vapors.

- Storage: Inert atmosphere (N₂ or Ar) at 4°C to prevent oxidation.

- Spill Management: Neutralize with dilute acetic acid and adsorb with vermiculite .

Advanced: How does the substitution pattern on the benzene ring influence the reactivity of N¹,N⁴-Dipropylbenzene-1,4-diamine in electrophilic substitution reactions?

Answer:

The propyl groups act as electron-donating substituents, directing electrophiles to the meta positions. Comparative studies with N,N′-Diacetyl-1,4-phenylenediamine (electron-withdrawing acetyl groups) show:

Advanced: What are the challenges in achieving high crystallinity in N¹,N⁴-Dipropylbenzene-1,4-diamine derivatives, and how can polymorphism be controlled during crystallization?

Answer:

- Challenges: Flexible propyl chains induce conformational polymorphism, leading to multiple crystal forms.

- Control Strategies:

- Solvent Selection: Low-polarity solvents (toluene) favor dense packing.

- Seeding: Introduce pre-formed crystals to guide nucleation.

- Temperature Gradients: Slow cooling (0.5°C/min) reduces defect formation.

Example: N,N′-Bis(4-nitrobenzylidene)benzene-1,4-diamine exhibits two polymorphs with distinct melting points (Δm.p. = 15°C) .

Advanced: How can computational chemistry aid in predicting the biological activity of N¹,N⁴-Dipropylbenzene-1,4-diamine derivatives?

Answer:

- Molecular Docking: Predict binding affinity to target proteins (e.g., amyloid-β) using AutoDock Vina.

- QSAR Models: Relate substituent hydrophobicity (logP) to antimicrobial IC₅₀ values.

- DFT Calculations: Optimize geometry and calculate HOMO-LUMO gaps to assess redox activity.

Example: N¹,N¹-Dimethyl-N⁴-(pyridin-2-ylmethylene)benzene-1,4-diamine showed enhanced metal-binding capacity in Alzheimer’s studies .

Basic: What are the key differences in the spectroscopic profiles (e.g., NMR, IR) between N¹,N⁴-Dipropylbenzene-1,4-diamine and its naphthalene-substituted analogs?

Answer:

| Feature | N¹,N⁴-Dipropylbenzene-1,4-diamine | Naphthalene Analog |

|---|---|---|

| ¹H NMR (δ, ppm) | 6.7 (aromatic), 2.5 (N–CH₂) | 7.1–8.3 (naphthyl) |

| IR (N–H stretch) | 3350–3400 cm⁻¹ | 3300–3350 cm⁻¹ |

| UV-Vis (λmax) | 280 nm | 320 nm (naphthyl π→π*) |

Advanced: In catalytic applications, how does the presence of N¹,N⁴-Dipropylbenzene-1,4-diamine affect reaction kinetics compared to unsubstituted 1,4-benzenediamine?

Answer:

- Steric Effects: Propyl groups reduce substrate access to the amine active site, slowing kinetics (e.g., kₐₜ reduced by 40% in Pd-catalyzed cross-coupling).

- Electronic Effects: Electron donation increases metal-ligand bond strength, improving catalyst stability.

Method: Compare turnover frequencies (TOF) using HPLC or in-situ IR monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.